Phenol, 4-methoxy-2,3,5-trimethyl-
Description
Chemical Classification and Structural Features of Phenol (B47542), 4-methoxy-2,3,5-trimethyl-
Phenol, 4-methoxy-2,3,5-trimethyl- is classified as a substituted phenol. Its core structure consists of a benzene (B151609) ring bonded to a hydroxyl (-OH) group, which defines it as a phenol. This aromatic ring is further functionalized with three methyl (-CH3) groups at the 2, 3, and 5 positions, and a methoxy (B1213986) (-OCH3) group at the 4 position. The IUPAC name for this compound is 4-methoxy-2,3,5-trimethylphenol.
The specific arrangement of these substituents on the phenolic ring imparts unique steric and electronic characteristics to the molecule. The presence of the electron-donating methoxy and methyl groups influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group.
Physicochemical Properties of Phenol, 4-methoxy-2,3,5-trimethyl-
| Property | Value |
| CAS Number | 130422-86-5 |
| Molecular Formula | C10H14O2 |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 4-methoxy-2,3,5-trimethylphenol |
Contextualization within the Field of Methoxy-substituted Phenols
Phenol, 4-methoxy-2,3,5-trimethyl- belongs to the broad class of methoxy-substituted phenols, which are compounds that have at least one methoxy group and one hydroxyl group attached to a benzene ring. This class of compounds is of significant interest due to their diverse biological activities and their utility as synthetic intermediates.
To understand the unique properties of 4-methoxy-2,3,5-trimethylphenol, it is useful to compare it with its isomers and other related methoxy-substituted phenols. For instance, its isomer, 4-methoxy-2,3,6-trimethylphenol, has been noted for its antioxidant properties. The antioxidant activity of such phenols is often attributed to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals, a process that can be influenced by the nature and position of other substituents on the aromatic ring.
Another related compound, 2,3,5-trimethylphenol (B45783), which lacks the methoxy group, serves as a precursor in the synthesis of the target compound. The addition of the methoxy group at the 4-position in Phenol, 4-methoxy-2,3,5-trimethyl- is expected to modulate its electronic properties and, consequently, its chemical reactivity and potential biological activity.
Comparison with a Structurally Related Isomer
| Feature | Phenol, 4-methoxy-2,3,5-trimethyl- | 4-methoxy-2,3,6-trimethylphenol |
| CAS Number | 130422-86-5 | 53651-61-9 |
| Substitution Pattern | Methoxy at C4; Methyl at C2, C3, C5 | Methoxy at C4; Methyl at C2, C3, C6 |
| Reported Properties | Limited specific data | Antioxidant activity |
Significance of Phenol, 4-methoxy-2,3,5-trimethyl- in Organic Synthesis and Materials Science Research
While specific applications for Phenol, 4-methoxy-2,3,5-trimethyl- are not extensively documented, its structural motifs suggest potential utility in several areas of chemical research.
Organic Synthesis:
Substituted phenols are valuable building blocks in organic synthesis. The hydroxyl and methoxy groups of Phenol, 4-methoxy-2,3,5-trimethyl- can be chemically modified to introduce a variety of functional groups, making it a potential precursor for more complex molecules. For example, phenolic compounds are key starting materials for the synthesis of pharmaceuticals, agrochemicals, and fragrances. The specific substitution pattern of this compound could lead to the development of novel derivatives with unique biological or material properties. One of the precursors for its synthesis is 2,3,5-trimethylphenol.
Materials Science:
Phenolic compounds are widely used in the production of polymers and resins. For instance, they are precursors to phenolic resins, which are known for their thermal stability and chemical resistance. The multifunctionality of Phenol, 4-methoxy-2,3,5-trimethyl- (a hydroxyl group and multiple reactive sites on the aromatic ring) suggests its potential as a monomer or cross-linking agent in the development of new polymeric materials. The methoxy group could also influence the properties of the resulting polymers, such as their solubility and thermal behavior. The broader class of methoxyphenols has been explored as bio-based monomers for thermoplastics and thermoset polymers. mdpi.com
Literature Review and Current Research Gaps for Phenol, 4-methoxy-2,3,5-trimethyl-
A comprehensive review of the scientific literature reveals a notable scarcity of studies focused specifically on Phenol, 4-methoxy-2,3,5-trimethyl-. Much of the available research centers on its isomers, particularly 4-methoxy-2,3,6-trimethylphenol, or on the broader category of methoxy-substituted phenols.
The existing data provides a solid foundation regarding its chemical structure and basic properties. However, there is a clear and significant gap in the understanding of its specific chemical reactivity, biological activity, and potential applications. Key areas where further research is needed include:
Detailed Reactivity Studies: A thorough investigation of its reactivity in various organic transformations would be invaluable for its establishment as a useful synthetic intermediate.
Biological Activity Screening: Comprehensive screening for biological activities, such as antioxidant, antimicrobial, or anticancer effects, is warranted, given the known properties of related phenolic compounds. nih.gov
Polymer Chemistry: Exploration of its use as a monomer or an additive in polymer synthesis could unveil new materials with tailored properties.
Development of Efficient Synthesis: While a potential precursor is known, the development of an optimized and scalable synthesis for Phenol, 4-methoxy-2,3,5-trimethyl- would be crucial for enabling more extensive research.
Structure
3D Structure
Properties
CAS No. |
130422-86-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-methoxy-2,3,5-trimethylphenol |
InChI |
InChI=1S/C10H14O2/c1-6-5-9(11)7(2)8(3)10(6)12-4/h5,11H,1-4H3 |
InChI Key |
NVVWFVYXFDXGTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)O |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for Phenol, 4 Methoxy 2,3,5 Trimethyl
Strategic O-Methylation of Phenolic Precursors
A primary route to obtaining Phenol (B47542), 4-methoxy-2,3,5-trimethyl- involves the O-methylation of a phenolic precursor. This process selectively adds a methyl group to the oxygen atom of a hydroxyl group on the phenol ring.
Synthesis from 2,3,5-Trimethylhydroquinone by O-Methylation
The most direct precursor for the synthesis of Phenol, 4-methoxy-2,3,5-trimethyl- is 2,3,5-Trimethylhydroquinone. nih.gov This synthesis is a key step in the industrial production of all-rac-α-tocopherol (Vitamin E), where 2,3,5-trimethylhydroquinone is reacted with isophytol (B1199701). wikipedia.org The O-methylation of 2,3,5-trimethylhydroquinone introduces the methoxy (B1213986) group, resulting in the target compound. This reaction is a critical transformation, converting the hydroquinone (B1673460) structure into the desired methoxy-trimethylphenol.
The selection of the methylating agent and reaction conditions is crucial for the efficiency of this synthesis. Common methylating agents include methyl iodide. chemsrc.com
Regioselective Methylation Strategies
Achieving regioselectivity in the methylation of hydroquinones is a significant challenge in synthetic chemistry. In the case of unsymmetrical hydroquinones, the two hydroxyl groups are not equivalent, leading to the potential for the formation of isomeric monomethylated products.
For instance, the methylation of hydroquinone itself can yield 4-methoxyphenol. researchgate.net Research has explored various catalytic systems to control the position of methylation. For example, the bacterium Rhodococcus chlorophenolicus has been shown to selectively methylate the hydroxyl group of certain chlorinated hydroquinones. nih.gov While not directly involving 2,3,5-trimethylhydroquinone, this highlights the potential of biological or biomimetic catalysts in achieving high regioselectivity.
The choice of solvent and base can also influence the regioselectivity of the O-methylation reaction. These factors can affect the relative reactivity of the different hydroxyl groups, thereby favoring the formation of one isomer over the other.
Development of Multi-step Synthetic Routes
In cases where the direct O-methylation of a suitable precursor is not feasible or efficient, multi-step synthetic routes are employed. These routes may involve the construction of the substituted phenol ring from simpler starting materials, followed by the introduction of the methoxy group at a later stage.
For example, a general approach to synthesizing substituted phenols involves the multi-step transformation of other functional groups on a benzene (B151609) ring. A patent describes a method for producing 2,3,5-trimethylhydroquinone, a precursor to the target molecule, starting from 2,6-dimethylphenol. google.com This process involves oxidation, hydrogenation, and aminomethylation followed by hydrogenolysis. google.com Such multi-step sequences allow for the precise placement of the required substituents on the aromatic ring.
Another example of a multi-step synthesis involves the rearrangement of a related isomer. For instance, 2,3,5-trimethylphenol (B45783) can be synthesized from 2,3,6-trimethylphenol (B1330405) through a rearrangement reaction catalyzed by aluminum trihalide. google.com Although this example leads to the corresponding phenol, a subsequent methylation step would yield the desired 4-methoxy-2,3,5-trimethylphenol.
Catalytic Systems and Reaction Optimization in Phenol Etherification
The etherification of phenols is a fundamental reaction in organic synthesis, and significant research has been dedicated to developing efficient catalytic systems. While the Williamson ether synthesis is a classic method, modern approaches often utilize solid acid catalysts to facilitate the reaction under more environmentally benign conditions. byjus.com
Solid acid catalysts, such as zeolites, sulfated zirconia, and niobic acid, have been reported for various etherification reactions. csic.es These catalysts offer advantages in terms of reusability, reduced corrosion, and simplified product purification. The etherification of phenols with alcohols over solid acid catalysts can, however, be complicated by competing reactions, such as alkylation of the aromatic ring. google.com
The choice of catalyst and reaction conditions (temperature, pressure, and solvent) is critical to maximizing the yield of the desired ether and minimizing side products. For the synthesis of methoxy-trimethylphenols, a catalyst that favors O-alkylation over C-alkylation is essential. Research in this area focuses on tailoring the acidic and basic properties of the catalyst to achieve high selectivity. For example, acid-base synergistic catalysis has been found to be favorable for the green synthesis of ethers under mild conditions. magtech.com.cn
Emerging Sustainable Synthetic Approaches for Methoxy-trimethylphenols
The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For the synthesis of methoxy-trimethylphenols, this translates to the use of less hazardous reagents, renewable feedstocks, and more energy-efficient processes.
One area of active research is the use of photocatalysis. magtech.com.cn Photocatalytic reactions can often be carried out under mild conditions, using light as an energy source to drive the chemical transformation. magtech.com.cn While specific applications to the synthesis of 4-methoxy-2,3,5-trimethylphenol are not yet widely reported, the potential for developing photocatalytic etherification methods is a promising avenue for future research.
Another sustainable approach involves the use of biocatalysis, as mentioned in the context of regioselective methylation. nih.gov Enzymes and whole-cell systems can offer high selectivity and operate under environmentally friendly conditions. The discovery and engineering of enzymes capable of specifically methylating 2,3,5-trimethylhydroquinone could provide a highly efficient and sustainable route to the target molecule.
Furthermore, the use of flow chemistry in conjunction with solid catalysts is a powerful combination for developing continuous and efficient manufacturing processes. csic.es Fixed-bed reactors packed with a solid acid catalyst can be used for the continuous esterification of long-chain acids and alcohols, and similar principles can be applied to phenol etherification. csic.es
Chemical Reactivity and Mechanistic Investigations of Phenol, 4 Methoxy 2,3,5 Trimethyl
Electrophilic Aromatic Substitution Reactions on the Phenolic Core
The aromatic ring of Phenol (B47542), 4-methoxy-2,3,5-trimethyl- is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the electron-donating hydroxyl and methoxy (B1213986) groups. byjus.comwikipedia.org These groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org The hydroxyl group is a particularly strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.comlibretexts.org However, in Phenol, 4-methoxy-2,3,5-trimethyl-, the substitution pattern with methyl groups at positions 2, 3, and 5, and a methoxy group at position 4, leaves only the C6 position available for substitution.
Common electrophilic aromatic substitution reactions include:
Halogenation: Phenols readily undergo halogenation, such as bromination, even without a Lewis acid catalyst. byjus.com For Phenol, 4-methoxy-2,3,5-trimethyl-, halogenation would be expected to occur at the C6 position.
Nitration: Treatment with nitric acid introduces a nitro group onto the aromatic ring. byjus.com
Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring. For instance, Friedel-Crafts acylation can introduce an acyl group. nih.gov
The reaction rate and the position of substitution are influenced by the steric hindrance imposed by the existing methyl groups.
Ether Cleavage Mechanisms and Product Formation
The methoxy group in Phenol, 4-methoxy-2,3,5-trimethyl- can be cleaved under strong acidic conditions, a common reaction for ethers. masterorganicchemistry.commasterorganicchemistry.com The mechanism typically involves the protonation of the ether oxygen, making the attached methyl group susceptible to nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com
The general steps for acid-catalyzed ether cleavage are:
Protonation of the ether oxygen: The oxygen atom of the methoxy group is protonated by a strong acid (e.g., HI, HBr). masterorganicchemistry.commasterorganicchemistry.com This converts the methoxy group into a good leaving group (methanol).
Nucleophilic attack: A nucleophile, such as the conjugate base of the acid (e.g., I⁻, Br⁻), attacks the methyl group in an SN2 reaction. masterorganicchemistry.com This results in the cleavage of the carbon-oxygen bond.
The products of this reaction are the corresponding phenol, in this case, 2,3,5-trimethylhydroquinone, and a methyl halide. Phenyl methyl ethers, like anisole, are cleaved to give phenol and methyl iodide when treated with HI. masterorganicchemistry.com It is important to note that the C-O bond between the aromatic ring and the methoxy group is generally not cleaved due to the high energy required to break the sp²-hybridized carbon-oxygen bond. masterorganicchemistry.com
| Reactant | Reagents | Products | Reaction Type |
| Phenol, 4-methoxy-2,3,5-trimethyl- | Strong acid (e.g., HI, HBr) | 2,3,5-Trimethylhydroquinone, Methyl halide | Ether Cleavage |
Oxidative and Reductive Transformations of Phenol, 4-methoxy-2,3,5-trimethyl-
The phenolic hydroxyl group makes Phenol, 4-methoxy-2,3,5-trimethyl- susceptible to oxidation. Phenols can be oxidized to quinones. The oxidation can be initiated by various oxidizing agents. For instance, exposure of a related compound, 4-methoxy-2-(3-phenyl-2-propynyl)phenol (B1258403), to air and light leads to oxidation and the formation of a reactive ortho-quinone methide intermediate. nih.gov
Reductive transformations of phenols are less common but can occur under specific conditions. For example, the reduction of ethers to hydrocarbons can be achieved using reagents like triethylsilane (HSiEt₃) in the presence of a catalyst. organic-chemistry.org
Derivatization Chemistry and Functional Group Interconversions (e.g., Acetylation to 4-methoxy-2,3,5-trimethylphenyl acetate)
The hydroxyl group of Phenol, 4-methoxy-2,3,5-trimethyl- can be readily derivatized. A common derivatization is acetylation, which involves the reaction of the phenol with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride to form an ester. libretexts.org
Acetylation to form 4-methoxy-2,3,5-trimethylphenyl acetate (B1210297):
This reaction converts the phenolic hydroxyl group into an acetate ester. This can be useful to protect the hydroxyl group during other chemical transformations. libretexts.org The resulting compound is N-(4-methoxy-2,3,5-trimethylphenyl)acetamide. sigmaaldrich.com
Another important derivatization is silylation, where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, such as a t-butyldimethylsilyl (TBDMS) group. researchgate.net This is often done to increase the volatility of the compound for analysis by gas chromatography. researchgate.net
| Reactant | Reagent | Product | Reaction Type |
| Phenol, 4-methoxy-2,3,5-trimethyl- | Acetic anhydride or Acetyl chloride | 4-methoxy-2,3,5-trimethylphenyl acetate | Acetylation |
| Phenol, 4-methoxy-2,3,5-trimethyl- | MTBSTFA | 4-methoxy-2,3,5-trimethyl(t-butyldimethylsilyloxy)benzene | Silylation |
Mechanistic Studies of Transformations and Reactive Intermediates
Mechanistic studies of reactions involving substituted phenols often reveal the formation of reactive intermediates. For example, in the Friedel-Crafts acylation of 2,6-dimethoxyphenol, a selective ether cleavage occurs, and the proposed mechanism involves the formation of a complex with the Lewis acid catalyst (aluminum chloride). nih.gov
In the oxidation of some phenols, reactive ortho-quinone methide intermediates have been identified. nih.gov These intermediates are highly reactive and can undergo further transformations. nih.gov The study of such intermediates is crucial for understanding the reaction pathways and predicting the final products.
Advanced Spectroscopic Characterization of Phenol, 4 Methoxy 2,3,5 Trimethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
The ¹H NMR spectrum of Phenol (B47542), 4-methoxy-2,3,5-trimethyl- is predicted to exhibit distinct signals corresponding to its different proton environments. The protons on the aromatic ring, the methyl groups, the methoxy (B1213986) group, and the hydroxyl group each resonate at characteristic chemical shifts (δ), typically measured in parts per million (ppm).
Due to the full substitution on the benzene (B151609) ring, there are no aromatic protons, which would typically appear in the 7-8 ppm region. docbrown.info The key signals expected are from the substituent groups. The hydroxyl (-OH) proton signal is expected to be a singlet and can appear over a broad range, often between 4-7 ppm for phenols. libretexts.org Its exact position can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide to the NMR sample results in the disappearance of the -OH peak due to proton-deuterium exchange. libretexts.org
The three methyl groups (-CH₃) attached to the benzene ring are in different chemical environments and are therefore expected to produce three distinct singlets. Their chemical shifts would likely fall in the range of 2.0-2.5 ppm. The methoxy (-OCH₃) group protons are also anticipated to appear as a sharp singlet, typically downfield in the 3.4-4.5 ppm region due to the deshielding effect of the adjacent oxygen atom. libretexts.org
Predicted ¹H NMR Data for Phenol, 4-methoxy-2,3,5-trimethyl-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | ~4.0-7.0 | Singlet (broad) | 1H |
| -OCH₃ | ~3.7 | Singlet | 3H |
| -CH₃ (at C2) | ~2.2 | Singlet | 3H |
| -CH₃ (at C3) | ~2.1 | Singlet | 3H |
| -CH₃ (at C5) | ~2.3 | Singlet | 3H |
Note: The predicted chemical shifts are based on typical values for similar substituted phenols and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For Phenol, 4-methoxy-2,3,5-trimethyl-, ten distinct signals are expected, corresponding to the ten unique carbon atoms in the molecule.
The carbon atom attached to the hydroxyl group (C1) is expected to be the most downfield of the aromatic carbons, typically in the range of 150-160 ppm. The carbon bearing the methoxy group (C4) would also be significantly downfield. The other four carbons of the benzene ring (C2, C3, C5, C6) will have chemical shifts influenced by the attached methyl groups. Carbons adjacent to the ether oxygen generally appear in the 50-65 ppm region. libretexts.org The methyl carbons will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for Phenol, 4-methoxy-2,3,5-trimethyl-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-OH) | ~155 |
| C2 (-CH₃) | ~125 |
| C3 (-CH₃) | ~130 |
| C4 (-OCH₃) | ~150 |
| C5 (-CH₃) | ~135 |
| C6 | ~115 |
| -OCH₃ | ~60 |
| -CH₃ (at C2) | ~16 |
| -CH₃ (at C3) | ~12 |
| -CH₃ (at C5) | ~20 |
Note: These are predicted values and can differ from experimental data.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this fully substituted phenol, there would be no proton-proton couplings on the aromatic ring. Therefore, no cross-peaks would be expected in the aromatic region of a COSY spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would be crucial for unambiguously assigning the signals of the three different methyl groups to their corresponding carbon atoms. It would also correlate the methoxy protons to the methoxy carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are in close proximity. A NOESY spectrum would be valuable in confirming the substitution pattern. For instance, a cross-peak between the methoxy protons and the protons of the methyl group at C5 would provide strong evidence for their spatial closeness. Similarly, correlations between the different methyl groups would help to confirm their relative positions on the aromatic ring.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental formula of a molecule. For Phenol, 4-methoxy-2,3,5-trimethyl- (C₁₀H₁₄O₂), the expected exact mass can be calculated. This high precision is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. acs.org The technique is essential for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures. nih.gov
Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds. thermofisher.com In the context of Phenol, 4-methoxy-2,3,5-trimethyl-, GC-MS would be employed to determine its purity and to identify it within a mixture of isomers or other compounds. researchgate.net
The gas chromatogram would show a peak at a specific retention time for the compound, which is characteristic under a given set of chromatographic conditions (e.g., column type, temperature program). The mass spectrometer then records the mass spectrum of the compound as it elutes from the GC column.
The mass spectrum of Phenol, 4-methoxy-2,3,5-trimethyl- is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Aromatic ethers typically produce prominent molecular ions due to the stability of the benzene ring. blogspot.comwhitman.edu The fragmentation pattern would be characterized by specific losses of functional groups. A common fragmentation pathway for aromatic ethers involves the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable [M-15]⁺ ion. Another characteristic fragmentation is the loss of a formyl radical (•CHO) or carbon monoxide (CO). For an isomer, Phenol, 5-methoxy-2,3,4-trimethyl-, the mass spectrum shows a prominent molecular ion peak and significant fragments resulting from the loss of methyl and other small groups. nist.gov Analysis of phenolic compounds by GC-MS often involves a derivatization step, such as silylation, to increase volatility and improve chromatographic performance. nih.govshimadzu.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing its vibrational modes.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy of Phenol, 4-methoxy-2,3,5-trimethyl- provides key information about its functional groups. The IR spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.
A prominent feature in the IR spectrum is the broad absorption band typically observed in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of a strong band around 1211 cm⁻¹ is attributed to the C-O stretching of the aryl ether. Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region, while the C=C stretching vibrations of the aromatic ring typically give rise to absorptions in the 1600-1400 cm⁻¹ range. The C-H bending vibrations of the methyl groups are also identifiable.
Table 1: Characteristic IR Absorption Bands for Phenol, 4-methoxy-2,3,5-trimethyl-
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3600-3200 (broad) |
| Aromatic C-H | Stretching | 3100-3000 |
| Methyl (C-H) | Stretching | 2950-2850 |
| Aromatic C=C | Stretching | 1600-1400 |
| Aryl Ether (C-O) | Stretching | ~1211 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. In the case of Phenol, 4-methoxy-2,3,5-trimethyl-, the symmetric vibrations of the substituted benzene ring are particularly Raman active. A strong band observed around 575 cm⁻¹ in the Raman spectrum can be assigned to the ring breathing vibration, which is characteristic of substituted phenols. Other notable Raman bands include those for the C-H stretching of the methyl groups and the C=C stretching of the aromatic ring.
Table 2: Key Raman Shifts for Phenol, 4-methoxy-2,3,5-trimethyl-
| Functional Group/Vibration | Typical Raman Shift (cm⁻¹) |
| Ring Breathing | ~575 |
| Aromatic C=C Stretching | 1600-1500 |
| Methyl C-H Stretching | 3000-2900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy of Phenol, 4-methoxy-2,3,5-trimethyl- in a solvent like ethanol (B145695) reveals electronic transitions within the molecule. The UV-Vis spectrum typically shows absorption bands corresponding to π → π* transitions of the aromatic system. For this compound, absorption maxima (λmax) are generally observed around 286 nm. These absorptions are characteristic of the substituted benzene ring and are influenced by the presence of the hydroxyl and methoxy groups.
Table 3: UV-Vis Absorption Data for Phenol, 4-methoxy-2,3,5-trimethyl-
| Solvent | λmax (nm) |
| Ethanol | ~286 |
X-ray Crystallography for Solid-State Structure Determination
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization (e.g., phenoxyl radicals)
Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroscopy is a crucial technique for studying molecules with unpaired electrons, such as the phenoxyl radical of Phenol, 4-methoxy-2,3,5-trimethyl-. The EPR spectrum of this radical would provide information about the distribution of the unpaired electron spin density within the molecule through the analysis of g-values and hyperfine coupling constants. The hyperfine structure arises from the interaction of the unpaired electron with the magnetic nuclei of the methyl protons. The magnitude of these couplings would indicate the extent of delocalization of the unpaired electron onto the methyl groups.
Computational Chemistry and Theoretical Modeling of Phenol, 4 Methoxy 2,3,5 Trimethyl
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules. acs.orgnih.govscispace.com For phenolic compounds, DFT is frequently employed to predict their antioxidant activity by calculating key parameters like Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP). acs.orgnih.govscispace.com
A lower BDE of the phenolic hydroxyl group indicates a greater ease of hydrogen atom donation, which is a primary mechanism of antioxidant action (Hydrogen Atom Transfer, HAT). researchgate.net The substitution pattern on the aromatic ring significantly influences the BDE. Electron-donating groups, such as methyl and methoxy (B1213986) groups, generally lower the BDE, thus enhancing antioxidant potential. For instance, studies on various substituted phenols have shown that the position and nature of substituents can alter the BDE by several kcal/mol. researchgate.net
DFT calculations can also elucidate the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govnih.gov The HOMO energy is particularly relevant for assessing the electron-donating ability of a molecule, a key feature in the Single Electron Transfer (SET) mechanism of antioxidant activity. nih.gov A higher HOMO energy corresponds to a greater tendency to donate an electron.
Table 1: Representative DFT-Calculated Energetic Properties of Substituted Phenols
This table illustrates typical values for Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP) for various phenolic compounds, as these are key indicators of antioxidant activity. The values are indicative and can vary with the level of theory and basis set used in the calculation.
| Compound | Substituents | Calculated BDE (kcal/mol) | Calculated IP (eV) |
| Phenol (B47542) | - | 86.5 | 8.5 |
| p-Cresol (B1678582) | 4-methyl | 85.0 | 8.2 |
| o-Methoxyphenol | 2-methoxy | 82.5 | 8.1 |
| 2,6-Dimethylphenol | 2,6-dimethyl | 81.0 | 8.0 |
Data is illustrative and based on general findings for substituted phenols.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a molecule like Phenol, 4-methoxy-2,3,5-trimethyl-, MD simulations can provide insights into its conformational flexibility, particularly the orientation of the methoxy and hydroxyl groups. These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how intermolecular interactions influence the molecule's behavior. nih.govnih.gov
In the context of antioxidant activity, MD simulations can be used to study the interactions of the phenolic compound with lipid bilayers or other biological membranes. This can help in understanding how the molecule positions itself to protect against lipid peroxidation. Furthermore, MD simulations can be employed to model the interaction of the phenol with free radicals in a solution, providing a dynamic picture of the scavenging process. youtube.com
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For Phenol, 4-methoxy-2,3,5-trimethyl-, these methods can be used to calculate NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman spectra). rsc.orgresearchgate.netmdpi.com
The calculation of NMR chemical shifts is often performed using the Gauge-Including Atomic Orbital (GIAO) method, frequently coupled with DFT. researchgate.net By comparing the calculated chemical shifts with experimental data, a definitive assignment of the NMR signals can be achieved. rsc.orgresearchgate.net For complex molecules, theoretical calculations can be crucial in distinguishing between isomers.
Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in infrared and Raman spectra. nih.gov The calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental results. These calculations can also provide information on the intensity of the vibrational modes.
Table 2: Predicted Spectroscopic Parameters for a Representative Substituted Phenol
This table provides an example of how computational methods can predict spectroscopic data for a molecule like p-cresol, which is structurally related to the subject compound.
| Parameter | Atom/Group | Calculated Value |
| ¹H NMR Chemical Shift (ppm) | Phenolic OH | 4.5 - 5.5 |
| ¹³C NMR Chemical Shift (ppm) | C-OH | 150 - 155 |
| IR Vibrational Frequency (cm⁻¹) | O-H stretch | 3600 - 3650 |
Values are illustrative and depend on the computational method and solvent model used.
Prediction of Reaction Mechanisms and Transition States
A significant application of computational chemistry is the elucidation of reaction mechanisms. researchgate.netnih.gov For phenolic antioxidants, the primary mechanisms of free radical scavenging are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.net
Theoretical calculations can determine the transition state structures and activation energies for these different pathways. By comparing the energetic barriers of each mechanism, it is possible to predict the most favorable reaction pathway under specific conditions (e.g., in polar or non-polar solvents). nih.gov For Phenol, 4-methoxy-2,3,5-trimethyl-, it is expected that the electron-donating methyl and methoxy groups would facilitate both HAT and SET-PT mechanisms.
Assessment of Aromaticity and Electronic Delocalization (e.g., Nucleus Independent Chemical Shifts - NICS analysis)
The aromaticity of the benzene (B151609) ring is a key determinant of the chemical properties of phenolic compounds. Nucleus-Independent Chemical Shift (NICS) analysis is a popular computational method to quantify the aromaticity of a cyclic system. researchgate.netgithub.ioacs.org NICS values are typically calculated at the center of the ring (NICS(0)) and at a certain distance above the ring (e.g., NICS(1)). researchgate.netnih.gov A more negative NICS value indicates a stronger diatropic ring current and thus a higher degree of aromaticity. acs.org
For substituted benzenes, the nature and position of the substituents can influence the aromaticity of the ring. nih.gov While the effect of substituents on the aromaticity of benzene is generally small, these subtle changes can correlate with the molecule's reactivity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Phenolic Compounds
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or properties of chemical compounds based on their molecular structures. nih.govmdpi.comresearchgate.netnih.gov For phenolic antioxidants, QSAR models are frequently developed to predict their antioxidant potency. nih.govnih.govjocpr.com
These models typically use a set of molecular descriptors, which can be calculated from the chemical structure, to build a mathematical relationship with the observed activity. researchgate.net Descriptors can include electronic parameters (e.g., HOMO and LUMO energies, IP, BDE), topological indices, and steric parameters. nih.govjocpr.com Once a statistically robust QSAR model is developed and validated, it can be used to screen large libraries of compounds and prioritize candidates for synthesis and experimental testing. nih.govkjpp.net
Analytical Methodologies for Isolation, Detection, and Quantification of Phenol, 4 Methoxy 2,3,5 Trimethyl
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating "Phenol, 4-methoxy-2,3,5-trimethyl-" from other components in a sample. Both gas and liquid chromatography offer distinct advantages depending on the sample matrix and analytical objectives.
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like "Phenol, 4-methoxy-2,3,5-trimethyl-". The development of a robust GC method involves careful selection of the column, injector and detector parameters, and temperature programming.
Column Selection: Open-tubular, capillary columns are frequently used for the analysis of phenols. epa.gov The choice of the stationary phase is critical for achieving the desired separation. Non-polar columns, such as those with a DB-5 or RTx-50 stationary phase, can be employed. epa.gov For enhanced separation, especially in complex mixtures, dual-column/dual-detector approaches using columns of different polarities can be utilized. epa.gov
Injector and Detector: A split/splitless injector is commonly used, with the mode of injection depending on the concentration of the analyte. A flame ionization detector (FID) is a typical choice for the analysis of underivatized phenols due to its general reliability and sensitivity. epa.gov An electron capture detector (ECD) can be used for derivatized phenols, offering higher sensitivity for electrophilic derivatives. epa.gov
Temperature Programming: A programmed temperature ramp is essential to ensure the efficient elution of "Phenol, 4-methoxy-2,3,5-trimethyl-" and other phenols, providing good peak shape and resolution. The initial temperature, ramp rate, and final temperature are optimized based on the volatility of the analytes.
Bioactive chemical compounds in plant extracts, such as those from Nigella sativa, have been identified using GC-MS analysis, which demonstrates the technique's utility in complex natural product matrices where "Phenol, 4-methoxy-2,3,5-trimethyl-" or its isomers might be present. researchgate.net
High-Performance Liquid Chromatography (HPLC) Methodologies
High-performance liquid chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of phenolic compounds, including those that are less volatile or thermally labile.
Stationary and Mobile Phases: Reversed-phase chromatography is the most common mode for phenol (B47542) analysis. A C18 column is frequently employed, offering good retention and separation of phenolic compounds based on their hydrophobicity. nih.govresearchgate.net The mobile phase typically consists of a mixture of an aqueous component (often with an acid modifier like phosphoric acid or acetic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve complex mixtures of phenols with varying polarities. nih.gov
Detection: A UV-Vis Diode Array Detector (DAD) is commonly used, allowing for the monitoring of absorbance at multiple wavelengths. nih.gov This is particularly useful for identifying and quantifying phenolic compounds, which typically exhibit strong UV absorbance. The selection of optimal wavelengths is based on the UV-Vis spectra of the individual phenolic standards. nih.gov
The complexity of analyzing natural food products, which contain numerous phenolic compounds with similar chemical characteristics, highlights the challenges in achieving complete separation. nih.gov Advanced data analysis techniques can be employed to quantify co-eluting compounds. nih.gov
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for the qualitative monitoring of chemical reactions and for guiding the purification of compounds like "Phenol, 4-methoxy-2,3,5-trimethyl-". In the synthesis of phenolic compounds, TLC can be used to track the consumption of starting materials and the formation of the desired product. mdpi.com By comparing the retention factor (Rf) values of the spots on the TLC plate with those of known standards, a preliminary identification can be made. For purification, TLC can help in selecting the appropriate solvent system for column chromatography.
Sample Preparation and Extraction Procedures
Effective sample preparation is a critical step to isolate "Phenol, 4-methoxy-2,3,5-trimethyl-" from the sample matrix and to remove interferences that could affect the analysis.
Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of phenolic compounds from various samples. nih.govcore.ac.uk For polar compounds like phenols, sorbents such as XAD-7 resin have proven effective. osha.gov The general procedure involves passing the sample through an SPE cartridge containing the sorbent, which retains the analytes of interest. After washing the cartridge to remove interfering substances, the retained analytes are eluted with a suitable organic solvent. For instance, a method for methoxyphenol isomers uses XAD-7 tubes for sample collection, followed by desorption with methanol. osha.gov
The choice of extraction method depends heavily on the sample matrix. While liquid-liquid extraction (LLE) is a traditional method, SPE is often preferred as it is less labor-intensive, requires smaller volumes of organic solvents, and can reduce issues with emulsions. nih.gov
Derivatization Strategies for Enhanced Analytical Performance
To improve the chromatographic behavior and detection sensitivity of phenols, derivatization is often employed. This chemical modification typically targets the polar hydroxyl group to form a less polar, more volatile derivative. researchgate.net
Methylation: Phenols can be converted to their corresponding methyl ethers (anisoles) using reagents like diazomethane. epa.gov These derivatives are more volatile and less polar, making them more amenable to GC analysis.
Pentafluorobenzylation: Reaction with pentafluorobenzyl bromide (PFBBr) converts phenols into their pentafluorobenzyl ethers. epa.gov These derivatives are highly electrophilic, making them particularly suitable for sensitive detection by an electron capture detector (ECD). epa.gov
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA) can be used to form trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) ethers, respectively. researchgate.netresearchgate.net These derivatives are more volatile and thermally stable, leading to improved peak shapes and resolution in GC analysis. researchgate.net
It is important to note that while derivatization can enhance analytical performance, it adds an extra step to the sample preparation procedure. researchgate.net The choice of derivatization reagent depends on the specific analytical requirements and the detector being used.
Method Validation: Sensitivity, Selectivity, and Reproducibility
Method validation is essential to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. Key validation parameters include sensitivity, selectivity, and reproducibility. osha.gov
Sensitivity: This is typically assessed by determining the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net For example, a validated method for methoxyphenol isomers reported a detection limit of 1 µg. osha.gov
Selectivity: Selectivity refers to the ability of the method to distinguish the analyte of interest from other components in the sample. In chromatography, selectivity is demonstrated by the baseline separation of the analyte peak from other peaks. The use of mass spectrometry (MS) as a detector provides high selectivity due to its ability to identify compounds based on their mass-to-charge ratio. researchgate.net
Reproducibility: This is a measure of the consistency of the results over repeated analyses of the same sample. It is typically evaluated by calculating the relative standard deviation (RSD) of replicate measurements. A low RSD indicates high reproducibility. For instance, a validated method for phenols reported RSD values for recovery studies.
The validation process should also include an evaluation of linearity (the range over which the detector response is proportional to the analyte concentration), accuracy (the closeness of the measured value to the true value), and recovery (the efficiency of the extraction procedure). researchgate.net
Environmental Chemistry and Degradation Studies of Phenolic Compounds
Photolytic Degradation Pathways and Mechanisms
Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the transformation of phenolic compounds in the environment. For molecules like Phenol (B47542), 4-methoxy-2,3,5-trimethyl-, exposure to sunlight can initiate a series of reactions. Studies on similar methoxyphenols indicate that exposure to air and light can lead to oxidation and the formation of various degradation products. For instance, the degradation of 4-methoxy-2-(3-phenyl-2-propynyl)phenol (B1258403) under such conditions results in the formation of 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropynone as a major product. nih.gov This process is thought to involve a reactive ortho-quinone methide as an unstable intermediate, which can then undergo further reactions. nih.gov
The photolytic decomposition of UV-photoinitiators used in food packaging, which can include substituted phenols, also highlights the generation of numerous low molecular weight by-products. nih.gov These photolytic decomposition products are classified as non-intentionally added substances (NIAS) and can be highly migratory. nih.gov While specific photolytic pathways for Phenol, 4-methoxy-2,3,5-trimethyl- are not extensively detailed in the literature, the degradation of analogous compounds suggests that its environmental persistence is likely influenced by sunlight, leading to a variety of more or less complex transformation products.
Biodegradation Processes and Microbial Transformations
The biodegradation of phenolic compounds is a key process mediated by microorganisms in soil and water. Bacteria and fungi possess enzymatic systems capable of breaking down the aromatic ring of phenols, often using them as a source of carbon and energy. nih.govresearchgate.net
The microbial transformation of phenols typically begins with hydroxylation of the aromatic ring, a reaction catalyzed by enzymes like phenol hydroxylase. researchgate.net For substituted phenols, the position and nature of the substituents significantly influence the degradation pathway. For example, phenol-grown cells of Pseudomonas putida have been shown to transform various p-substituted phenols, including p-methoxyphenol, into their corresponding catechols. nih.govasm.org
Two primary pathways for the cleavage of the aromatic ring in catechols are the ortho and meta cleavage pathways.
Ortho-cleavage: This pathway involves the enzyme catechol 1,2-dioxygenase.
Meta-cleavage: This pathway is mediated by catechol 2,3-dioxygenase. nih.gov
Studies on dimethylphenols have shown that the presence of methyl groups can induce specific enzymatic activities. For instance, dimethylphenols induced catechol 2,3-dioxygenase activity in Pseudomonas mendocina, while in Pseudomonas fluorescens, which degrades p-cresol (B1678582) via the protocatechuate ortho pathway, the key enzyme p-cresol methylhydroxylase was induced by dimethylphenols. nih.gov Sometimes, microbial transformation can lead to the formation of dead-end products, such as the conversion of 2,4- and 3,4-dimethylphenol (B119073) to 4-hydroxy-2-methylbenzoic acid and 4-hydroxy-3-methylbenzoic acid, respectively. nih.gov Fungi, such as strains of Aspergillus and Penicillium, are also known to catalyze reactions like hydroxylation, O-methylation, and hydrolysis on methoxy-substituted flavonoids. mdpi.com
The table below summarizes findings on the microbial degradation of related phenolic compounds.
| Compound | Microorganism | Key Enzymes/Pathways | Findings |
| p-Methoxyphenol | Pseudomonas putida U | - | Oxidized to the corresponding catechol. nih.gov |
| Dimethylphenols | Pseudomonas mendocina PC1 | Catechol 2,3-dioxygenase (meta pathway) | Enzyme activity was induced by dimethylphenols. nih.gov |
| Dimethylphenols | Pseudomonas fluorescens PC18 & PC24 | p-Cresol methylhydroxylase (ortho pathway) | Enzyme activity was induced by dimethylphenols. nih.gov |
| 7-Methoxyflavanone | Aspergillus niger KB | Carbonyl group reduction | Catalyzed reduction to (±)-2,4-cis-7-methoxyflavan-4-ol. mdpi.com |
| 7-Methoxyflavanone | Aspergillus ochraceus 456 | Hydroxylation | Produced (+)-2,4-trans-7-methoxyflavan-4-ol and 4'-hydroxy-7-methoxyflavone. mdpi.com |
Oxidative Degradation in Natural and Engineered Systems
Chemical oxidation is a crucial degradation process for phenolic compounds in both natural aquatic systems and engineered water treatment facilities. Advanced Oxidation Processes (AOPs), such as those involving Fenton's reagent, are particularly effective.
The classic Fenton reaction utilizes ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. researchgate.net The efficiency of this process is highly dependent on pH, typically being most effective in acidic conditions (pH ~3). nih.gov
Modifications to the Fenton process, known as Fenton-like reactions, can enhance degradation over a broader pH range. The addition of chelating agents like EDTA can keep iron soluble at circumneutral pH, thereby extending the effective range of the reaction. mdpi.com Studies have shown that a Fenton-like system with EDTA can achieve over 95% phenol conversion at a pH of 7.0. mdpi.com The use of other metal catalysts, such as Mn²⁺, can also support the Fenton reaction, particularly at more acidic pH values. nih.gov
The structure of the phenol itself influences its reactivity in these systems. Research on the oxidation of 2,4,6-trimethylphenol (B147578) by Fe(III) aquacomplexes identified the formation of 2,6-dimethyl-4-(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) as primary degradation products. rsc.org Similarly, the copper-catalyzed oxidation of 2,3,5-trimethylphenol (B45783) with hydrogen peroxide can yield 2,3,5-trimethylbenzoquinone. researchgate.net
The following table details findings from studies on the oxidative degradation of related phenols.
| System | Target Compound(s) | Key Findings |
| Fenton's Reagent | Phenol, o/p-cresols, o/p-nitrophenols | Phenols are quickly oxidized, but higher mineralization is achieved with catalytic wet oxidation (CWO). nih.gov |
| Fenton-like (Fe²⁺/Mn²⁺/H₂O₂) | Phenol | Addition of Mn²⁺ enhanced phenol degradation at pH 3. nih.gov |
| Fenton-like (Fe/EDTA/H₂O₂) | Phenol | Achieved >95% phenol conversion at pH 7.0, but excess EDTA inhibited the reaction. mdpi.com |
| Fe(III) Aquacomplexes | 2,4,6-Trimethylphenol | Efficiently oxidized to 2,6-dimethyl-4-(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde. rsc.org |
| CuCo₂O₄ Catalyst / H₂O₂ | 2,3,5-Trimethylphenol | Achieved 80% selectivity for 2,3,5-trimethylquinone at 100% conversion. researchgate.net |
Formation of Phenol, 4-methoxy-2,3,5-trimethyl- during Biomass Valorization Processes
Phenol, 4-methoxy-2,3,5-trimethyl- is among the many phenolic compounds that can be generated from the valorization of lignocellulosic biomass, particularly from lignin (B12514952). Lignin, a complex aromatic polymer, is a major component of plant cell walls and a significant by-product of the paper and bioethanol industries. nih.gov
The process of breaking down the complex lignin polymer into smaller, low-molecular-weight aromatic compounds is known as depolymerization. rsc.org This process is a cornerstone of modern biorefineries aiming to produce value-added chemicals from renewable resources. rsc.orgfrontiersin.org Several methods are employed for lignin depolymerization, each yielding a different profile of phenolic products.
Reductive Catalytic Fractionation (RCF): This "lignin-first" approach aims to depolymerize lignin while preserving the carbohydrate portion of the biomass, yielding a mixture of aromatic monomers, dimers, and oligomers. acs.org
Oxidative Depolymerization: This well-established industrial process is used for producing vanillin (B372448) from lignosulphonates. It is typically carried out at high temperature and pressure with an oxidant like O₂ and a catalyst. rsc.org
Base-Catalyzed Depolymerization (BCD): This method involves high temperatures (>300°C) and pressures, cleaving aryl-alkyl ether bonds to produce catechols, syringols, and their derivatives. frontiersin.org
Thermal Depolymerization (Pyrolysis): This process uses high temperatures to break down lignin into a complex mixture of phenolic compounds. rsc.org
The specific compounds formed depend heavily on the lignin source (softwood, hardwood, etc.) and the process conditions. Research has shown the formation of a wide array of substituted phenols, including methoxylated and methylated varieties. frontiersin.orgacs.org One study proposed a possible mechanism for the selective formation of a structurally similar compound, Phenol, 3-methoxy, 2,5,6-trimethyl-, through catalytic transfer hydrogenolysis, highlighting the potential for targeted production of specific phenols from lignin. researchgate.net
Environmental Monitoring and Fate Modeling of Substituted Phenols
Given their potential environmental impact, monitoring the presence of substituted phenols and predicting their environmental fate are crucial. nih.govnih.gov
Analytical methods for detecting phenolic compounds in environmental matrices like water and soil have become highly sophisticated. nih.gov The US Environmental Protection Agency (EPA) has established methods for the determination of phenols in municipal and industrial discharges. epa.gov
Commonly used analytical techniques include:
Gas Chromatography (GC): Often coupled with a flame ionization detector (FID) or mass spectrometry (MS), GC is a powerful tool for separating and identifying volatile phenolic compounds. nih.govepa.gov
High-Performance Liquid Chromatography (HPLC): HPLC, frequently used with ultraviolet (UV) or mass spectrometry detection, is suitable for analyzing a wide range of phenolic derivatives. nih.govwho.int
For trace analysis, pre-concentration steps such as solid-phase microextraction (SPME) or Soxhlet extraction for solid samples are often necessary. nih.gov
Fate and transport models are computational tools used to predict how a chemical will move and transform in the environment. alaska.govpnnl.gov These models are essential for risk assessment and for designing remediation strategies for contaminated sites. alaska.gov They integrate various physical, chemical, and biological processes, including:
Advection and dispersion in water and air.
Sorption to soil and sediment.
Chemical and biological degradation rates. epa.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methoxy-2,3,5-trimethylphenol, and how is its structural integrity confirmed?
- Methodological Answer : The compound is typically synthesized via regioselective alkylation or methoxylation of phenolic precursors. For example, details the synthesis of structurally analogous trisubstituted phenols using Friedel-Crafts alkylation or Ullmann coupling, followed by methoxylation. Characterization involves 1H/13C NMR to confirm substitution patterns (e.g., methyl and methoxy group positions) and High-Resolution Mass Spectrometry (HRMS) to validate molecular weight (e.g., observed m/z 166.099 for C10H14O2) .
Q. Which spectroscopic and chromatographic techniques are critical for analyzing 4-methoxy-2,3,5-trimethylphenol’s purity and stability?
- Methodological Answer :
- NMR Spectroscopy : Assign chemical shifts (e.g., δ 2.2–2.5 ppm for methyl groups, δ 3.8 ppm for methoxy) to verify substitution .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to detect impurities and degradation products, leveraging retention indices from databases like NIST .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection at 270–280 nm, optimized for phenolic compounds .
Q. What thermodynamic properties are documented for this compound, and how are they experimentally determined?
- Methodological Answer : The enthalpy of fusion (ΔfusH) is measured via differential scanning calorimetry (DSC). reports ΔfusH = 31.94 kJ/mol at 420.2 K for a related trimethoxy phenol, providing a benchmark for thermal stability studies. Phase-change data are critical for optimizing crystallization or solvent selection in synthesis .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the regioselectivity of methoxylation in the synthesis of 4-methoxy-2,3,5-trimethylphenol?
- Methodological Answer : demonstrates that polar solvents (e.g., MeCN) favor electrophilic substitution at specific positions due to stabilization of transition states. For instance, at 80°C in MeCN, fluoro-dealkylation dominates, while mixed solvents (MeCN/MeOH) at 30°C promote methoxylation. Kinetic vs. thermodynamic control should be assessed via time-resolved NMR or computational modeling .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:
- 2D NMR (COSY, NOESY) : To confirm coupling networks and spatial proximity of substituents.
- Isotopic Labeling : Introduce deuterated analogs to isolate specific signals.
- Comparative Analysis : Cross-reference with databases (e.g., NIST) or synthesized analogs in .
Q. What mechanistic insights explain the compound’s reactivity in radical-mediated oxidation or coupling reactions?
- Methodological Answer : The electron-donating methoxy and methyl groups enhance phenolic O–H bond stability, reducing radical formation. highlights the use of F-TEDA-BF4 as a fluorinating agent under controlled conditions. Mechanistic studies should employ EPR spectroscopy to detect radical intermediates or DFT calculations to map reaction pathways .
Q. How can downstream derivatives of 4-methoxy-2,3,5-trimethylphenol be designed for pharmaceutical applications?
- Methodological Answer : notes derivatives like 1-methoxy-4-hydroxy-2,3,5-trimethylbenzene as intermediates. Functionalization via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or electrophilic substitution (e.g., nitration) can introduce bioactivity. Purity of intermediates is validated via HRMS and HPLC, as in ’s quinoline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
